sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate
Description
Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate is a chemical compound with the molecular formula C10H10NNaO7S2. It is commonly used as an intermediate in the dye industry and has applications in various scientific research fields .
Properties
IUPAC Name |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIGOAMEITZADH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate involves several steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated with mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: This compound is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid.
Neutralization and Filtration: The product is neutralized, filtered, and then treated with sodium carbonate to obtain the final product.
Chemical Reactions Analysis
Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate undergoes various chemical reactions:
Oxidation: It can be oxidized to form different sulfonated naphthalene derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different functionalized naphthalene compounds.
Common reagents used in these reactions include sulfuric acid, nitric acid, iron powder, and ammonium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in various biochemical assays and as a reagent in analytical chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate involves its interaction with various molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes .
Comparison with Similar Compounds
Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate can be compared with other similar compounds such as:
Sodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Similar in structure but differs in the position of the sulfonate groups.
Sodium 1-amino-8-hydroxy-3,6-naphthalenedisulfonate: Another similar compound with different functional group positions.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
